

# Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Overview

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## Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

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This technical guide provides a summary of the available spectroscopic information for **3-Cyclohexene-1,1-dimethanol** (CAS No: 2160-94-3), a versatile bifunctional molecule with applications in polymer chemistry and as a synthetic intermediate. While detailed, experimentally-derived  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data are not readily available in public databases, this document outlines the expected spectral characteristics based on the compound's structure and provides a standardized protocol for acquiring such data.

## Molecular Structure and Expected NMR Spectral Features

**3-Cyclohexene-1,1-dimethanol** possesses a cyclohexene ring functionalized with two hydroxymethyl groups at the C1 position. This structure gives rise to a unique set of signals in its NMR spectra, which are invaluable for its identification and characterization.

Figure 1. Chemical structure of **3-Cyclohexene-1,1-dimethanol**.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

Precise, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3-Cyclohexene-1,1-dimethanol** are not available in the public domain at the time of this report. The following tables are provided as a template for data presentation upon experimental acquisition.

Table 1:  $^1\text{H}$  NMR Spectral Data of **3-Cyclohexene-1,1-dimethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available	Olefinic Protons (H3, H4)			
Data not available	Methylene Protons (-CH <sub>2</sub> OH)			
Data not available	Allylic Protons (H2, H5)			
Data not available	Aliphatic Protons (H6)			
Data not available	Hydroxyl Protons (-OH)			

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **3-Cyclohexene-1,1-dimethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Quaternary Carbon (C1)
Data not available	Olefinic Carbons (C3, C4)
Data not available	Methylene Carbons (-CH <sub>2</sub> OH)
Data not available	Allylic Carbons (C2, C5)
Data not available	Aliphatic Carbon (C6)

## Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Cyclohexene-1,1-dimethanol**.

## 1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-Cyclohexene-1,1-dimethanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ; Methanol-d<sub>4</sub>,  $\text{CD}_3\text{OD}$ ; or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

## 2. $^1\text{H}$ NMR Spectroscopy:

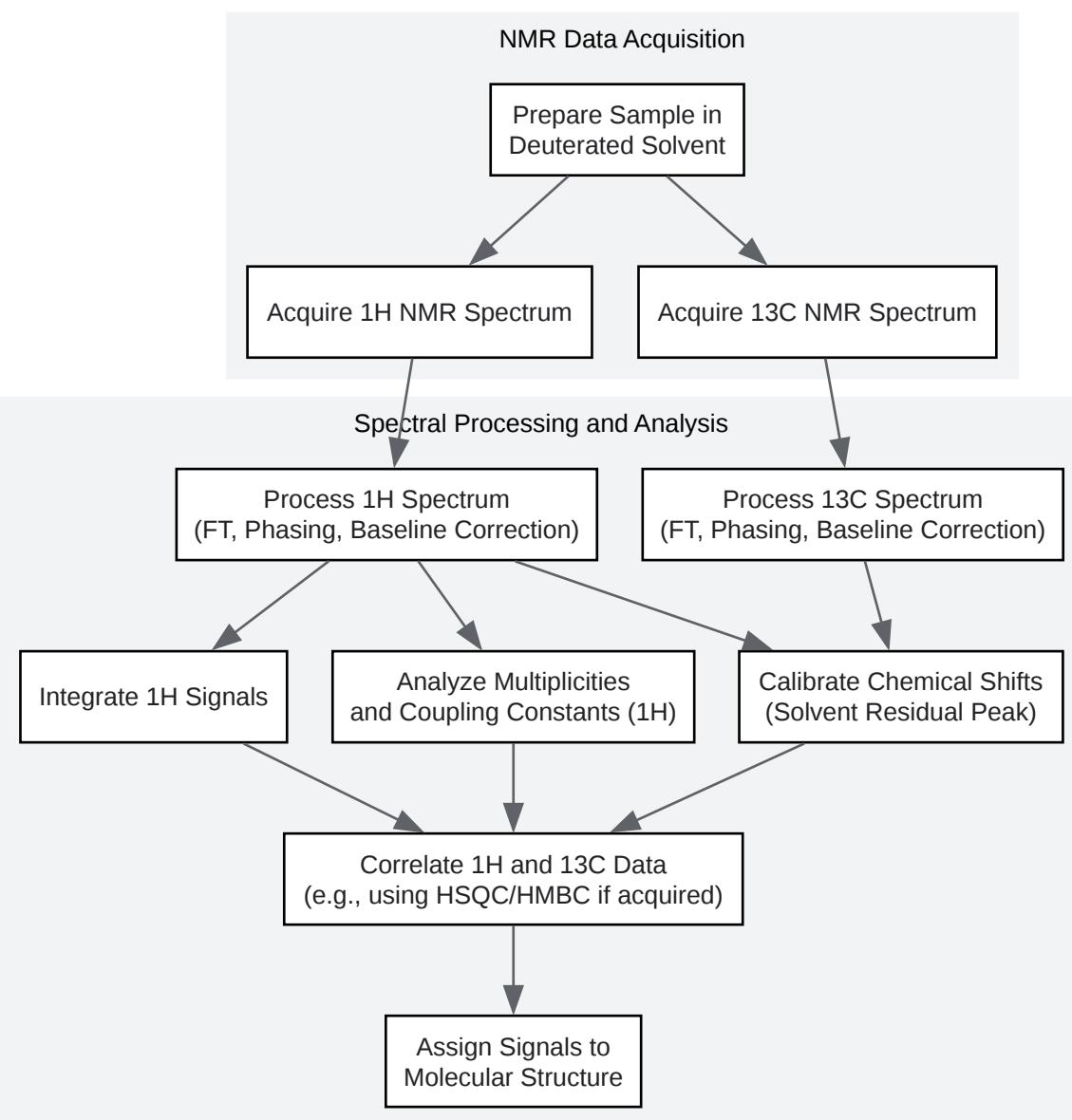
- Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for similar compounds.
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Acquisition Parameters:
  - Spectral Width: ~12 ppm.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-32.
- Processing:
  - Apply Fourier transformation.
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift scale to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Integrate all signals.

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
  - Spectral Width: ~220 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on sample concentration.
- Processing:
  - Apply Fourier transformation.
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift scale to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and assignment of the NMR spectra of **3-Cyclohexene-1,1-dimethanol**.



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Figure 2. Logical workflow for NMR spectral analysis.

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